molecular formula C14H16Cl2N2O2 B11510324 2,5-Dichloro-3,6-dipyrrolidin-1-ylbenzo-1,4-quinone

2,5-Dichloro-3,6-dipyrrolidin-1-ylbenzo-1,4-quinone

Katalognummer: B11510324
Molekulargewicht: 315.2 g/mol
InChI-Schlüssel: POJAIHQUHFGYFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by the presence of two chlorine atoms and two pyrrolidine groups attached to a cyclohexa-2,5-diene-1,4-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione with pyrrolidine under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups are replaced by pyrrolidine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its hydroquinone form.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,5-dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but with hydroxyl groups instead of pyrrolidine groups.

    2,5-Dichloro-3,6-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure with ethylamino groups instead of pyrrolidine groups.

Uniqueness

2,5-Dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of pyrrolidine groups, which can impart distinct chemical and biological properties compared to other similar compounds. The pyrrolidine groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Eigenschaften

Molekularformel

C14H16Cl2N2O2

Molekulargewicht

315.2 g/mol

IUPAC-Name

2,5-dichloro-3,6-dipyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H16Cl2N2O2/c15-9-11(17-5-1-2-6-17)13(19)10(16)12(14(9)20)18-7-3-4-8-18/h1-8H2

InChI-Schlüssel

POJAIHQUHFGYFH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=C(C(=O)C(=C(C2=O)Cl)N3CCCC3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.